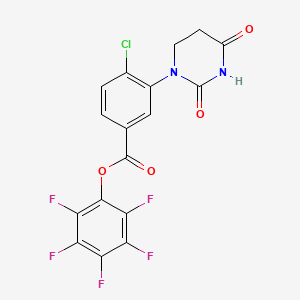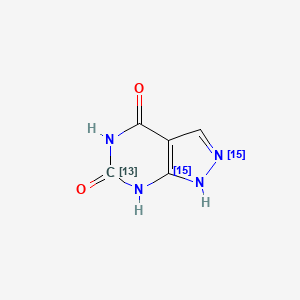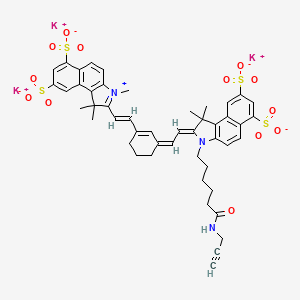
Sulfo-Cy7.5 alkyne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulfo-Cy7.5 alkyne is a dye derivative of Cyanine 7.5 containing a sulfonate ion and an alkyne functional group. The sulfonate ion increases the water solubility of the compound, making it suitable for use in aqueous solutions. Cyanine 7.5 is a near-infrared fluorescent dye commonly used for biolabeling and cell imaging. The alkyne functionality of this compound can react with molecules containing the azide functionality to form covalent bonds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Sulfo-Cy7.5 alkyne is synthesized by introducing a sulfonate group and an alkyne group into the Cyanine 7.5 structure. The synthesis involves the following steps:
Formation of Cyanine 7.5: This step involves the condensation of indole derivatives with a suitable aldehyde under acidic conditions to form the cyanine dye core.
Introduction of Sulfonate Group: The sulfonate group is introduced to increase the water solubility of the compound. This is typically achieved by sulfonation reactions using reagents like sulfur trioxide or chlorosulfonic acid.
Introduction of Alkyne Group: The alkyne group is introduced through a reaction with propargyl bromide or similar reagents under basic conditions
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Cyanine 7.5: Large-scale condensation reactions are carried out in industrial reactors.
Sulfonation: The sulfonation step is performed in large sulfonation reactors with controlled temperature and pressure.
Alkyne Introduction: The alkyne group is introduced in large-scale reactors with efficient mixing and temperature control to ensure high yield and purity
Analyse Des Réactions Chimiques
Types of Reactions
Sulfo-Cy7.5 alkyne undergoes several types of chemical reactions, including:
Click Chemistry: The alkyne group reacts with azide-containing molecules in a copper-catalyzed azide-alkyne cycloaddition reaction to form stable triazole rings.
Conjugation Reactions: The compound can conjugate with biomolecules such as proteins and antibodies through its alkyne group
Common Reagents and Conditions
Copper-Catalyzed Azide-Alkyne Cycloaddition: This reaction requires copper sulfate and sodium ascorbate as catalysts, typically carried out in aqueous solutions at room temperature.
Conjugation with Biomolecules: This reaction is performed in aqueous buffers, often with the addition of reducing agents to maintain the activity of the biomolecules
Major Products Formed
Triazole Rings: Formed from the click chemistry reaction with azides.
Bioconjugates: Formed from the conjugation reactions with proteins, antibodies, and other biomolecules
Applications De Recherche Scientifique
Sulfo-Cy7.5 alkyne has a wide range of applications in scientific research, including:
Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugates.
Biology: Employed in biolabeling and cell imaging due to its near-infrared fluorescence properties.
Medicine: Utilized in diagnostic imaging and targeted drug delivery systems.
Industry: Applied in the development of fluorescent probes and sensors for various industrial applications .
Mécanisme D'action
The mechanism of action of Sulfo-Cy7.5 alkyne involves its ability to form covalent bonds with azide-containing molecules through click chemistry. This reaction forms stable triazole rings, allowing the compound to bind to biomolecules such as proteins and antibodies. The near-infrared fluorescence of the compound enables the tracking of these biomolecules in biological samples, providing valuable information on their location and dynamic changes .
Comparaison Avec Des Composés Similaires
Sulfo-Cy7.5 alkyne is structurally similar to other sulfonated cyanine dyes, such as:
Indocyanine Green: Used in medical imaging but has lower fluorescence quantum yield compared to this compound.
Alexa Fluor 790: Another near-infrared dye with similar applications but different spectral properties.
DyLight 800: A near-infrared dye with high fluorescence intensity but different chemical structure .
This compound stands out due to its improved quantum yield and rigidized structure, making it highly suitable for biolabeling and imaging applications .
Propriétés
Formule moléculaire |
C48H48K3N3O13S4 |
|---|---|
Poids moléculaire |
1120.5 g/mol |
Nom IUPAC |
tripotassium;(2Z)-1,1-dimethyl-3-[6-oxo-6-(prop-2-ynylamino)hexyl]-2-[(2Z)-2-[3-[(E)-2-(1,1,3-trimethyl-6,8-disulfonatobenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[e]indole-6,8-disulfonate |
InChI |
InChI=1S/C48H51N3O13S4.3K/c1-7-23-49-44(52)14-9-8-10-24-51-39-20-18-35-37(27-33(66(56,57)58)29-41(35)68(62,63)64)46(39)48(4,5)43(51)22-16-31-13-11-12-30(25-31)15-21-42-47(2,3)45-36-26-32(65(53,54)55)28-40(67(59,60)61)34(36)17-19-38(45)50(42)6;;;/h1,15-22,25-29H,8-14,23-24H2,2-6H3,(H4-,49,52,53,54,55,56,57,58,59,60,61,62,63,64);;;/q;3*+1/p-3 |
Clé InChI |
CSMVGXVYMGBYSA-UHFFFAOYSA-K |
SMILES isomérique |
CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C)/C=C/C4=C/C(=C\C=C/5\C(C6=C(N5CCCCCC(=O)NCC#C)C=CC7=C6C=C(C=C7S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)/CCC4)C.[K+].[K+].[K+] |
SMILES canonique |
CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C)C=CC4=CC(=CC=C5C(C6=C(N5CCCCCC(=O)NCC#C)C=CC7=C6C=C(C=C7S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)CCC4)C.[K+].[K+].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



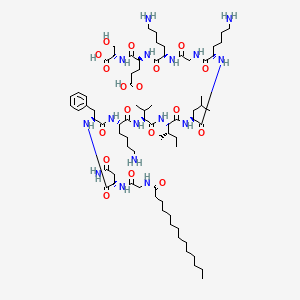
![6-(2-chloropyridin-3-yl)-N-(4-methylsulfanylphenyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B12367136.png)




![1-(2-Chlorophenothiazin-10-yl)-2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone](/img/structure/B12367162.png)
![4-[(2-amino-4-oxo-2,3,4a,5,6,7,8,8a-octahydro-1H-pteridin-6-yl)methylamino]benzoic acid](/img/structure/B12367169.png)
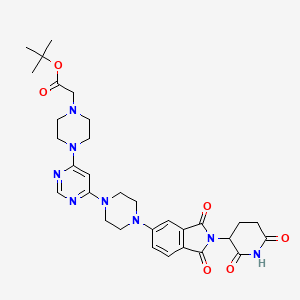
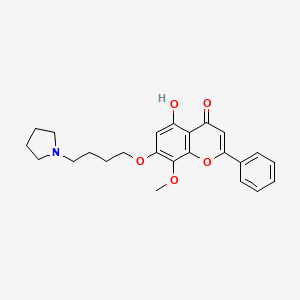
![6-Azaspiro[3.4]octane-2,6-dicarboxylic acid, 6-(1,1-dimethylethyl) ester](/img/structure/B12367189.png)
